2-[(3-Fluorophenyl)amino]acetonitrile
Overview
Description
2-[(3-Fluorophenyl)amino]acetonitrile is a chemical compound with the molecular formula C8H7FN2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorophenyl group attached to an acetonitrile group via an amino link . The presence of the fluorine atom and the nitrile group can significantly influence the chemical properties of the compound .
Scientific Research Applications
Spectroscopic Characterization and Molecular Docking
A fluorinated α-aminonitrile compound was synthesized and characterized using elemental, spectral, and X-ray crystallographic analyses. Theoretical calculations, including vibrational and NMR analyses, were performed to study the compound's molecular structure and reactivity. Additionally, the compound underwent molecular docking into the indoleamine 2,3-dioxygenase enzyme, suggesting its potential role in enzyme-related research or drug design (Brahmachari et al., 2015).
Enantioselective Sensing
A chiral fluorosensor, based on a 1,8-diacridylnaphthalene derivative, was prepared for the enantioselective sensing of various chiral carboxylic acids, including amino acids, aliphatic acids, and halogenated carboxylic acids. The sensor showed enantioselectivities up to 4.5, indicating its potential in stereochemical applications and the identification of chiral molecules (Mei & Wolf, 2004).
Fluorimetric Chemosensors for Ion Recognition
Novel fluorescent 4,5-diarylimidazolyl-phenylalanines were prepared and evaluated as fluorimetric chemosensors for ion recognition. These compounds demonstrated strong interaction with biologically and analytically important ions like Cu2+ and Fe3+ through donor atoms in the side chain. The photophysical and metal ion sensing properties suggest their suitability for incorporation into chemosensory peptidic frameworks (Esteves et al., 2016).
Green Synthesis and Characterization
A catalyst-free, green synthesis method was developed for novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives using ultrasonic conditions. The method offered several advantages, including safety, excellent yields, shorter reaction time, and simple workup procedures, indicating its potential for eco-friendly and efficient synthesis of complex organic molecules (Govindaraju et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
The diverse biological activities of similar compounds suggest that the compound could have a wide range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-[(3-Fluorophenyl)amino]acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can influence the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in changes in the conformation of the enzyme, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the cell. The compound can be metabolized into various byproducts, which can further interact with other metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, it can be transported into the cell via specific membrane transporters and then distributed to various organelles .
Subcellular Localization
This compound has specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within the cell. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-(3-fluoroanilino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPPSAQETQOCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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